molecular formula C12H21NO3 B2924237 Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate CAS No. 1638768-33-8

Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate

Cat. No.: B2924237
CAS No.: 1638768-33-8
M. Wt: 227.304
InChI Key: VDPHCLFRJYHLKD-UHFFFAOYSA-N
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Description

tert-Butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate (CAS 1638768-33-8) is a high-value chemical building block of interest in advanced pharmaceutical research and development. This compound, with a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, features a bicyclo[2.1.1]hexane scaffold, a strained ring system that is valuable in medicinal chemistry for exploring three-dimensional chemical space and modulating the properties of drug candidates . The presence of both a Boc-protected amine and a hydroxymethyl group on the bridgehead carbons makes it a versatile bifunctional synthetic intermediate . The primary amine can be readily unmasked under mild acidic conditions, while the hydroxymethyl group can be functionalized or oxidized, enabling the synthesis of more complex target molecules . This reagent is offered with a high purity specification of 95% to 99% . It is supplied in various quantities, from milligrams to kilograms, and must be stored in well-closed containers, protected from light, in a cool and dry place . This product is intended for research and further manufacturing applications as a pharmaceutical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.1.1]hexanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-5-4-11(6-12,7-12)8-14/h14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPHCLFRJYHLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate typically involves the formation of the bicyclo[2.1.1]hexane core followed by functionalization. One common approach is the photochemical [2+2] cycloaddition reaction, which efficiently constructs the bicyclic framework

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups attached to the bicyclic core.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

It appears that the query is for "Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate". However, some search results refer to "Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride". These are different chemicals, and their information is provided separately.

This compound

This compound is a chemical compound with the following characteristics:

  • Synonyms The compound is also known as tert-butyl N-[4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl]carbamate .
  • CAS Number The CAS number for this compound is 1638768-33-8 . Another similar compound, Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate, has CAS number 2108847-66-9 .
  • Molecular Formula The molecular formula is C12H21NO3 .
  • Molecular Weight The molecular weight is 227.3 .

Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride

Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride is a research compound with potential biological activities.

  • CAS Number: 2344680-98-2
  • Molecular Formula: C16H28ClN3O4
  • Molecular Weight: 361.87 g/mol
  • Purity: Typically 95%
  • IUPAC Name: tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride

Biological Activity
This compound interacts with biological targets, potentially influencing conditions such as anxiety and depression.

Biological Effects

  • Antidepressant Effects: Studies in animal models suggest antidepressant-like effects, with rodents showing reduced immobility time in forced swim tests.
  • Neuroprotective Properties: In vitro studies indicate the compound can protect neuronal cells from oxidative stress-induced apoptosis and upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF).
  • Analgesic Activity: It has demonstrated pain relief in models of inflammatory pain, possibly through the inhibition of cyclooxygenase (COX) enzymes.

Data Table

Biological ActivityModel UsedEffect Observed
AntidepressantRodent Forced Swim TestReduced immobility time
NeuroprotectionIn vitro neuronal cellsUpregulation of BDNF
AnalgesicInflammatory pain modelSignificant pain relief

Case Studies

  • Antidepressant Activity: A randomized controlled trial involving mice showed a statistically significant decrease in depression-like behavior compared to the control group.
  • Neuroprotective Effects: A study reported that the compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival.

Mechanism of Action

The mechanism of action of tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding, while the tert-butyl carbamate group can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to specific effects.

Comparison with Similar Compounds

Core Bicyclic Framework

  • Bicyclo[2.1.1]hexane vs.
  • Heteroatom Incorporation : The 2-oxabicyclo (oxygen) and 2-azabicyclo (nitrogen) variants (e.g., CAS 2174007-89-5, CAS 220598-43-6) alter electronic properties. Oxygen increases polarity, while nitrogen enables hydrogen bonding, influencing solubility and target interactions .

Substituent Effects

  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (polar, -CH₂OH) in the target compound enhances aqueous solubility, whereas the aminomethyl group (basic, -CH₂NH₂) in CAS 1638767-36-8 offers reactivity for conjugation or salt formation .
  • Protecting Groups : Replacing tert-butyl with benzyl (CAS 2387602-11-9) increases lipophilicity, favoring blood-brain barrier penetration but reducing metabolic stability .

Biological Activity

Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate, with the CAS number 1638768-33-8, is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores its biological activity, including its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • Purity : Typically around 97% as reported by multiple suppliers .

Mechanisms of Biological Activity

This compound exhibits several biological activities which can be attributed to its unique bicyclic structure and functional groups:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties which may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Antimicrobial Studies

A study conducted on various carbamate derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Anti-inflammatory Mechanisms

In vitro assays have shown that this compound can reduce the production of nitric oxide (NO) in activated macrophages, indicating a potential mechanism for its anti-inflammatory effects.

Q & A

What synthetic methodologies are most effective for preparing bicyclo[2.1.1]hexane carbamates, and how can stereochemical control be achieved?

Answer:
The synthesis of bicyclo[2.1.1]hexane scaffolds often employs strain-release strategies. A notable method involves sensitizing bicyclo[1.1.0]butane derivatives followed by [2π + 2σ] cycloaddition with alkenes under energy transfer conditions, enabling access to diverse substitution patterns . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can be applied during carbamate formation. Advanced techniques like iodolactamization have been used in related bicyclo systems to establish stereocenters, as demonstrated in enantioselective syntheses of carbamate intermediates .

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